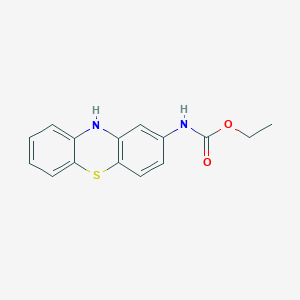

Ethyl 10H-phenothiazin-2-ylcarbamate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N-(10H-phenothiazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-2-19-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)20-14/h3-9,17H,2H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCBPVYEETWLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958752 | |

| Record name | Ethyl hydrogen 10H-phenothiazin-2-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37711-29-8 | |

| Record name | Ethyl N-10H-phenothiazin-2-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37711-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen 10H-phenothiazin-2-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Ethyl 10H-phenothiazin-2-ylcarbamate and Derivatives

Traditional synthetic strategies for this compound and its analogs primarily involve the construction of the carbamate (B1207046) functionality on a pre-formed phenothiazine (B1677639) core or the strategic modification of the phenothiazine ring system.

Carbamate Linkage Formation via 10H-phenothiazine Reaction

The most direct and common method for the synthesis of this compound involves the formation of the carbamate linkage at the C-2 position of the phenothiazine ring. This is typically achieved through the reaction of 2-amino-10H-phenothiazine with ethyl chloroformate. The reaction necessitates the presence of a base to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.

Reaction Scheme: Formation of this compound

2-amino-10H-phenothiazine + ClCOOEt (Ethyl chloroformate) --(Base)--> this compound + HCl

This straightforward approach allows for the efficient introduction of the ethyl carbamate group onto the phenothiazine scaffold.

Strategic Incorporations at Phenothiazine Nitrogen (N-10) and Carbon C-2 Positions

The phenothiazine scaffold offers two primary sites for strategic modification to generate a diverse library of derivatives: the nitrogen atom at position 10 (N-10) and the carbon atoms of the aromatic rings, with the C-2 position being of particular interest.

Functionalization at the N-10 Position: The nitrogen atom at the 10-position is a frequent target for derivatization. N-alkylation, for instance, is a common transformation. 10H-phenothiazine can be readily alkylated by reacting it with an appropriate alkyl halide in the presence of a base. For example, the synthesis of 10-ethyl-10H-phenothiazine can be achieved with a high yield by reacting 10H-phenothiazine with ethyl bromide using sodium hydride as a base in an inert solvent like tetrahydrofuran.

Further modifications at the N-10 position can be achieved by reacting this compound with various reagents. For instance, reaction with β-chloropropionyl chloride in an inert solvent leads to the formation of Ethyl 10-(β-chloropropionyl)-phenothiazin-2-ylcarbamate researchgate.net. This intermediate can then be further reacted with nucleophiles, such as morpholine, to introduce additional functional groups researchgate.net.

Functionalization at the C-2 Position: The C-2 position is another key site for introducing chemical diversity. The synthesis of the target molecule, this compound, is a prime example of C-2 functionalization. Beyond carbamate formation, other groups can be introduced at this position. For example, 2-chloroacetyl phenothiazines can be synthesized and subsequently reacted with various nucleophiles to yield a range of 2-substituted acetylphenothiazines rptu.de.

Advanced Synthetic Approaches for Phenothiazine Analogs

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These advanced approaches, including the use of heterogeneous catalysts, microwave irradiation, and ultrasound energy, offer significant advantages over traditional methods in terms of reaction times, yields, and environmental impact.

Heterogeneous Catalyst-Assisted Synthesis

Heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. While specific examples for the direct synthesis of this compound using heterogeneous catalysts are not extensively documented, the synthesis of the core phenothiazine scaffold and its derivatives has been achieved using such catalysts.

For instance, the formation of the phenothiazine ring system, which involves the creation of C-S and C-N bonds, can be facilitated by heterogeneous catalysts. An environmentally friendly and efficient method for the synthesis of phenothiazines has been developed using a tandem iron-catalyzed C-S/C-N cross-coupling reaction. This method tolerates a variety of functional groups and addresses issues such as poor substrate scope and long reaction times often encountered with palladium and copper catalysts.

Furthermore, recyclable phenothiazine-based organophotoredox catalysts have been developed. These catalysts have demonstrated high efficiency and can be recovered and reused multiple times without a significant loss of activity, highlighting a sustainable approach to phenothiazine chemistry. Gold-catalyzed C-H functionalization of N-protected phenothiazines has also been reported, offering a direct method for introducing functional groups onto the aromatic rings.

The table below summarizes some examples of heterogeneous catalysts used in the synthesis of phenothiazine derivatives.

| Catalyst Type | Reaction | Substrates | Key Advantages |

| Iron-based | C-S/C-N cross-coupling | 2-halobenzylamines and 2-halophenols | Environmentally benign, broad substrate scope |

| Recyclable Phenothiazine Organophotoredox Catalysts | Cross-coupling | Aryl halides and triethylphosphite | Recyclable, sustainable |

| Gold(I)-based | C-H functionalization | N-protected phenothiazines and diazo compounds | Site-selective functionalization |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

Several phenothiazine derivatives have been successfully synthesized using microwave assistance. For example, the thionation of biphenyl (B1667301) amines to form the phenothiazine ring can be accomplished in a matter of minutes under microwave irradiation. Another study demonstrated the microwave-assisted Duff formylation of phenothiazine, achieving good yields in a significantly shorter time than the classical method. The synthesis of phenothiazine-based imidazole (B134444) derivatives has also been shown to be highly efficient under microwave irradiation, with reaction times decreasing from over 6 hours to just 10-12 minutes and yields increasing from 70-80% to 84-88%.

The following table provides a comparison of conventional and microwave-assisted synthesis for some phenothiazine derivatives.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield (Conventional) | Yield (Microwave) |

|---|---|---|---|---|

| Thionation of Biphenyl Amines | Several hours | 8-10 minutes | - | - |

| Duff Formylation of Phenothiazine | Several hours | Shortened time | - | Good |

| Synthesis of Phenothiazine-based Imidazoles | > 6 hours | 10-12 minutes | 70-80% | 84-88% |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This technique can lead to enhanced reaction rates and yields, often under milder conditions than conventional methods.

The synthesis of various phenothiazine derivatives has been successfully achieved using ultrasound irradiation. For instance, the synthesis of phenothiazine-based chalcone derivatives has been reported to proceed efficiently under ultrasonic conditions. In another study, the condensation of 10-alkyl-10H-phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides to form N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides showed improved reaction rates and yields when carried out under sonication compared to classical synthetic methods.

The application of ultrasound in the synthesis of phenothiazine analogs represents a green and efficient alternative to traditional heating, often resulting in shorter reaction times and higher product yields.

Combinatorial Synthesis Techniques

Combinatorial synthesis has emerged as a powerful strategy for the rapid generation of large, focused libraries of phenothiazine derivatives. This high-throughput approach allows for the systematic modification of the phenothiazine core, enabling the exploration of structure-activity relationships. While specific examples focusing solely on this compound are not extensively detailed in the public domain, the general principles of combinatorial chemistry are readily applicable. For instance, a combinatorial library could be constructed by reacting a phenothiazine core, substituted at the 2-position with an amine, with a diverse range of chloroformates, including ethyl chloroformate, to yield a variety of carbamate derivatives. Further diversity can be introduced by modifying the N-10 position of the phenothiazine ring. This approach has been instrumental in the discovery of selective histone deacetylase 6 (HDAC6) inhibitors based on the phenothiazine scaffold. nih.gov

Cyclization Methodologies

The formation of the tricyclic phenothiazine core is a critical step in the synthesis of this compound and its analogs. The classical and most direct method is the Bernthsen synthesis, which involves the reaction of diphenylamine (B1679370) with sulfur at high temperatures. wikipedia.orgresearchgate.net However, more contemporary and widely used methods rely on the cyclization of 2-substituted diphenyl sulfides. wikipedia.orgresearchgate.net

One prominent cyclization strategy is the Smiles rearrangement of appropriately substituted 2-formamido-2'-nitrodiphenylsulfides, which upon hydrolysis and cyclization, yield the 10H-phenothiazine ring system. researchgate.netresearchgate.net Another important route is the Ullmann cyclization of o-aminodiphenyl sulfides. researchgate.net These methods provide a versatile platform for introducing various substituents onto the phenothiazine scaffold prior to the carbamate formation. For instance, starting with a substituted 2-aminobenzenethiol and a reactive o-halonitrobenzene can directly yield substituted 10H-phenothiazines. researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of phenothiazines, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods. chemrxiv.org Iron-catalyzed domino C-S/C-N cross-coupling reactions have been developed as an environmentally benign and efficient method for constructing the phenothiazine core. researchgate.netacs.org This approach effectively addresses issues such as poor substrate scope and long reaction times often encountered with palladium and copper catalysts. researchgate.netacs.org

Palladium and copper catalysts also play a significant role in modern phenothiazine synthesis. researchgate.net Dual-catalytic systems, for example, employing a super Lewis acid like iron(III) triflimide and a Lewis base, can facilitate the ortho-thioarylation of anilines. The resulting thioarylated adducts can then be cyclized to phenothiazines using either Ullmann-Goldberg or Buchwald-Hartwig coupling reactions, both of which are transition metal-catalyzed processes. researchgate.net Nanoclusters of palladium-silver and copper-silver have also been utilized in the oxidative self-coupling of anilines to produce phenazines, a related class of compounds, highlighting the versatility of nanoparticle catalysis in C-N bond formation. mdpi.com

Nanoparticle-Mediated Synthesis

The use of nanoparticles as catalysts represents a green and efficient approach to the synthesis of phenothiazine derivatives. researchgate.net Modified magnetic nanoparticles, in particular, have gained attention for their role in facilitating eco-friendly organic transformations. researchgate.net While specific applications of nanoparticle-mediated synthesis for this compound are not extensively documented, the broader success of this methodology in synthesizing related heterocyclic compounds suggests its potential applicability. nih.gov Nanoparticle catalysts offer advantages such as high surface area, enhanced catalytic activity, and ease of separation and recyclability, making them an attractive option for sustainable chemical synthesis.

Derivatization and Chemical Reactivity Profiles

The chemical reactivity of this compound is largely dictated by the electron-rich nature of the phenothiazine ring system and the functional groups attached to it.

Oxidation Reactions Forming Sulfoxides and Sulfones

The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. nih.gov This transformation significantly alters the electronic and conformational properties of the molecule, which can, in turn, affect its biological activity. nih.gov

A variety of oxidizing agents can be employed for this purpose. A common and convenient method involves the use of 30% hydrogen peroxide in glacial acetic acid to synthesize 10H-phenothiazine sulfone derivatives. researchgate.net Other reagents, such as aqueous nitrous acid, have also been used for the selective oxidation of phenothiazines to their sulfoxides. documentsdelivered.com Electrochemical methods provide a green and controlled approach to the synthesis of sulfoxide (B87167) and sulfone metabolites of phenothiazine-containing drugs. nih.govchemrxiv.org The oxidation can be selective, with the sulfur atom being more vulnerable to oxidation than other parts of the molecule, such as a tertiary amine on an alkyl side chain. nih.gov

| Oxidizing Agent | Product | Reference |

|---|---|---|

| 30% Hydrogen Peroxide in Acetic Acid | 10H-Phenothiazine Sulfone | researchgate.net |

| Aqueous Nitrous Acid | Phenothiazine Sulfoxide | documentsdelivered.com |

| Electrochemical Oxidation | Sulfoxide and Sulfone Metabolites | nih.govchemrxiv.org |

Reduction of Carbamate Group to Amines

The carbamate group in this compound can be reduced to the corresponding N-methyl amine. This transformation is of significant interest as it provides a route to a different class of phenothiazine derivatives. Various reducing agents can accomplish this conversion.

Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carbamates to amines. stackexchange.com More recently, milder and more selective methods have been developed. For instance, amidophosphine borane has been reported as an effective reagent for the reduction of diverse carbamates to N-methylated amines under mild conditions with good functional group tolerance. acs.org Another approach involves a magnesium-catalyzed reduction of both cyclic and linear carbamates to N-methyl amines, which can also be extended to the synthesis of N-trideuteromethyl labeled amines. acs.org

The reversible reaction of primary amines with carbon dioxide to form carbamates has been explored as a method for amine protection, highlighting the potential for the reverse reaction—the reduction of the carbamate—to regenerate the amine functionality. nih.gov

| Reducing Agent/Method | Product | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | Amine | Powerful, non-selective | stackexchange.com |

| Amidophosphine Borane | N-methylated Amine | Mild conditions, broad substrate scope | acs.org |

| Magnesium-catalyzed Reduction | N-methyl Amine | Mild, effective, allows for deuteration | acs.org |

Substitution Reactions for Alkyl and Aryl Derivatives

The phenothiazine scaffold, particularly the nitrogen atom at the 10-position (N-10), is a primary site for synthetic modification to generate a diverse library of alkyl and aryl derivatives. These substitution reactions are crucial for tuning the molecule's physicochemical properties and biological activities.

N-10 Alkylation: The alkylation of the N-H group on the phenothiazine ring is a common and straightforward method for introducing alkyl chains. This reaction typically involves deprotonation of the nitrogen atom with a suitable base, followed by nucleophilic attack on an alkyl halide. For instance, derivatives of this compound can be synthesized by reacting the parent compound with various chloro-acyl chlorides. A general procedure involves dissolving the phenothiazine derivative and a base like triethylamine (TEA) in a dry inert solvent such as tetrahydrofuran (THF). An acyl chloride, for example, chloroacetyl chloride or chloropropionyl chloride, is then added dropwise to the solution. nih.gov The reaction proceeds, often at room temperature, until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). nih.gov

An example of this is the synthesis of Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate. google.comchemspider.com In this preparation, this compound is reacted with β-chloropropionyl chloride in an inert solvent like benzene (B151609), chloroform, or dichloroethane. google.com The reaction mixture is typically heated to the boiling point of the solvent to drive the reaction to completion. google.com The resulting N-10 substituted product can then be isolated and purified.

N-10 Arylation: While less common than alkylation, arylation at the N-10 position can be achieved using methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the phenothiazine nitrogen and an aryl halide or triflate. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base. For the synthesis of specific aryl derivatives, arylamines can be reacted with a solution of an N-10 substituted phenothiazine in the presence of sodium iodide in ethanol (B145695). nih.gov

These substitution strategies at the N-10 position are fundamental in medicinal chemistry for creating libraries of phenothiazine derivatives for further investigation.

Spectroscopic and Analytical Techniques for Structural Elucidation of Novel Derivatives

The characterization and structural confirmation of newly synthesized derivatives of this compound rely on a suite of modern analytical techniques. These methods provide detailed information about the molecular structure, mass, and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of phenothiazine derivatives.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. In a typical ¹H NMR spectrum of a 10-substituted Ethyl phenothiazin-2-ylcarbamate derivative, the aromatic protons of the phenothiazine core would appear as a series of multiplets in the range of approximately 7.0-8.0 ppm. The protons of the ethyl group of the carbamate would be visible as a triplet (for the -CH₃ group) around 1.2-1.4 ppm and a quartet (for the -OCH₂- group) around 4.1-4.3 ppm. The N-H proton of the carbamate typically appears as a broad singlet. Protons on the alkyl or aryl substituent at the N-10 position would have characteristic chemical shifts depending on their structure. nih.govresearchgate.net

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. For phenothiazine derivatives, the aromatic carbons of the tricyclic system typically resonate in the downfield region of the spectrum, usually between 115 and 150 ppm. researchgate.net The carbonyl carbon of the carbamate group would appear as a distinct peak around 153-155 ppm. The carbons of the ethyl group and any N-10 substituent would have signals in the upfield region of the spectrum.

Interactive Table: Typical NMR Chemical Shift Ranges for this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Phenothiazine) | 7.0 - 8.0 (m) | 115 - 150 |

| Carbamate N-H | Broad singlet | - |

| Carbamate C=O | - | 153 - 155 |

| Carbamate -OCH₂- | ~4.1 - 4.3 (q) | ~60 - 62 |

| Carbamate -CH₃ | ~1.2 - 1.4 (t) | ~14 - 15 |

| N-10 Substituent Protons | Variable | Variable |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique used to determine the exact mass and elemental formula of a synthesized compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to confirm the molecular formula, which is essential for verifying the identity of a novel derivative. For the parent compound, this compound (C₁₅H₁₄N₂O₂S), the expected monoisotopic mass is 286.0776 Da. uni.lu HRMS analysis of its derivatives would show corresponding shifts in the exact mass, confirming the addition of specific alkyl or aryl groups. For example, the derivative Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate (C₁₈H₁₇ClN₂O₃S) has a predicted monoisotopic mass of 376.06485 Da. uni.lu This precise mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Interactive Table: HRMS Data for this compound and a Derivative

| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) |

| This compound | C₁₅H₁₄N₂O₂S | 286.0776 uni.lu |

| Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate | C₁₈H₁₇ClN₂O₃S | 376.06485 uni.lu |

X-ray Crystallography for Molecular Structure Confirmation

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

HPLC is a fundamental analytical technique for determining the purity of synthesized compounds. A sample is dissolved in a suitable solvent and injected into the HPLC system, where it is passed through a column (the stationary phase) by a liquid (the mobile phase). Compounds are separated based on their differential interactions with the stationary and mobile phases. For phenothiazine derivatives, reverse-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The purity of the compound is assessed by monitoring the eluent with a detector (e.g., UV-Vis), which generates a chromatogram. A pure compound will ideally show a single, sharp peak. The percentage purity can be calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. This method is crucial for ensuring that samples used in further studies are free from starting materials, by-products, or other impurities. researchgate.net

Molecular Target Interactions

The interaction of a compound with specific molecular targets such as enzymes, receptors, and ion channels is fundamental to its pharmacological profile. For this compound, its structural features suggest potential interactions with several key biological molecules.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The phenothiazine nucleus and the carbamate functional group are both known to interact with various enzymes.

No specific data on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound is available in the current scientific literature.

However, the carbamate functional group is a well-established pharmacophore for cholinesterase inhibitors. nih.gov Carbamates act as "pseudo-irreversible" inhibitors, carbamylating the serine residue in the active site of the enzyme, which is then hydrolyzed much more slowly than the natural substrate, acetylcholine (B1216132). researchgate.net This leads to an accumulation of acetylcholine in the synapse, a therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Furthermore, phenothiazine derivatives have been investigated as cholinesterase inhibitors, with some showing selectivity for BChE. science.govnih.govnih.gov A 2024 study highlighted the cholinesterase modulatory activity of several new phenothiazine derivatives, suggesting this scaffold is a promising starting point for designing such inhibitors. acs.org The combination of the phenothiazine ring and a carbamate moiety in this compound suggests a potential for cholinesterase inhibitory activity, though this remains to be experimentally verified.

Table 1: Cholinesterase Inhibitory Activity of Representative Carbamate and Phenothiazine Compounds (Not this compound)

| Compound | Target Enzyme | IC₅₀ Value | Source |

| Compound 5 (a pyridyl–pyridazine derivative) | AChE | 0.26 µM | mdpi.com |

| Compound 5 (a pyridyl–pyridazine derivative) | BuChE | 0.19 µM | mdpi.com |

| Chitralinine-C | AChE | 11.64 µM | researchgate.net |

| Chitralinine-C | BuChE | 24.31 µM | researchgate.net |

| Uracil Derivative 4 | BuChE | 0.195 µM | nih.gov |

This table displays data for other compounds to illustrate the range of activities within these chemical classes and is not data for this compound.

There is currently no specific published data detailing the inhibitory effects of this compound on cytochrome P450 (CYP450) enzymes.

The phenothiazine scaffold, however, is known to interact with the CYP450 system. For instance, the phenothiazine neuroleptic thioridazine is metabolized by CYP1A2, CYP3A4, and CYP2D6. clinpgx.org Another phenothiazine, levomepromazine, has been shown to be a potent competitive inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2 and CYP3A4. nih.gov These interactions are clinically significant as they can lead to drug-drug interactions when co-administered with other drugs metabolized by these enzymes. nih.govbiomolther.orgnih.gov Given that the core structure of this compound is a phenothiazine, it is plausible that it could also interact with various CYP450 isoforms, but this requires experimental confirmation.

No direct experimental data on the inhibition of farnesyltransferase (FTase) by this compound has been found in the literature.

Research has shown that certain phenothiazine derivatives can act as FTase inhibitors. nih.govlookchem.com FTase is a key enzyme in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. genscript.commedchemexpress.comfrontiersin.org For example, a phenothiazine-chalcone derivative was reported to inhibit human FTase with an IC₅₀ value of 9 nM. mdpi.com Another study on TEGylated phenothiazine derivatives suggested their ability to bind magnesium ions, which is relevant to the inhibition of the metalloenzyme FTase. nih.gov These findings indicate that the phenothiazine scaffold can be a basis for developing FTase inhibitors, although the activity is highly dependent on the specific substitutions on the phenothiazine ring. nih.gov

Table 2: Farnesyltransferase Inhibitory Activity of a Phenothiazine-Chalcone Compound (Not this compound)

| Compound | Target Enzyme | IC₅₀ Value | Source |

| Phenothiazine-chalcone X | Human FTase | 9 nM | mdpi.com |

This table is for illustrative purposes only and does not represent data for this compound.

There is no specific information available regarding the inhibition of lysosomal phospholipase A2 (LPLA2) by this compound.

LPLA2 is an enzyme involved in the degradation of phospholipids within lysosomes. mdpi.com Inhibition of this enzyme can lead to drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids. researchgate.netnih.gov Many cationic amphiphilic drugs are known to inhibit LPLA2. nih.gov A study that screened a library of 163 drugs found that 144 inhibited LPLA2 activity. nih.gov This study included the phenothiazine derivative thioridazine, which was shown to be an inhibitor. nih.gov The structural characteristics of phenothiazines suggest they can fall into the class of cationic amphiphilic drugs, making LPLA2 a potential, though unconfirmed, target for this compound.

Currently, there is no publicly available data on the binding profile or functional activity of this compound at specific neurotransmitter receptors or ion channels.

The phenothiazine class of compounds is well-known for its interactions with a variety of central nervous system receptors, particularly dopamine (B1211576) receptors, which is the basis for the antipsychotic activity of drugs like chlorpromazine (B137089) and thioridazine. wikipedia.org However, studies have also shown that it is possible to synthesize phenothiazine derivatives that are potent cholinesterase inhibitors but are devoid of significant interactions with neurotransmitter receptors. science.gov

Receptor and Ion Channel Interactions

Neurotransmitter Receptor Modulation

The structural similarity of this compound to known psychoactive phenothiazine drugs suggests a potential for interaction with various neurotransmitter systems. However, specific studies on its binding affinity and modulatory effects on dopaminergic, serotoninergic, histaminergic, muscarinic, GABA-ergic, and cholinergic receptors are not available in the reviewed literature.

Dopaminergic, Serotoninergic, and Histaminergic Receptors: While many phenothiazine derivatives are known to act as antagonists at dopamine D2, serotonin (B10506) (5-HT), and histamine (B1213489) H1 receptors, contributing to their antipsychotic and sedative effects, no specific binding data for this compound at these receptors has been reported. frontiersin.orgnih.govthermofisher.com

Muscarinic, GABA-ergic, and Cholinergic Receptors: The potential for this compound to modulate muscarinic acetylcholine receptors, GABA-A receptors, or cholinergic pathways has not been specifically investigated. dovepress.comuni.luchemsrc.com One study on various phenothiazine derivatives did investigate cholinesterase inhibition, but specific results for this compound were not detailed.

| Receptor Family | Specific Receptor | Reported Activity for this compound |

| Dopaminergic | D2-like | No data available |

| Serotoninergic | 5-HT1, 5-HT2 | No data available |

| Histaminergic | H1 | No data available |

| Muscarinic | M1, M2 | No data available |

| GABA-ergic | GABA-A | No data available |

| Cholinergic | Nicotinic, Muscarinic | No data available |

Ion Channel Modulation

Ion channels are critical for cellular excitability and signaling. While some phenothiazine derivatives are known to modulate the function of various ion channels, including voltage-gated sodium, potassium, and calcium channels, there is no specific information available in the scientific literature regarding the effects of this compound on any specific ion channels. nih.govjocpr.com

| Ion Channel Type | Specific Channel | Reported Modulatory Effect by this compound |

| Sodium (Na+) Channels | Voltage-gated | No data available |

| Potassium (K+) Channels | Voltage-gated | No data available |

| Calcium (Ca2+) Channels | Voltage-gated | No data available |

Annexin Binding Inhibition

Annexins are a family of calcium-dependent phospholipid-binding proteins involved in various cellular processes, including membrane repair. Some phenothiazine derivatives, such as trifluoperazine (B1681574), have been shown to inhibit annexin-mediated plasma membrane repair, sensitizing cancer cells to injury. However, no studies have been published that investigate the potential for this compound to inhibit annexin binding.

Cellular and Biochemical Pathway Modulation

The broader class of phenothiazines has been investigated for various cellular effects, including the ability to influence cell proliferation and induce programmed cell death.

Anti-proliferative Mechanisms

While research indicates that some carbamate derivatives possess anti-proliferative properties, specific data for this compound is lacking. mdpi.comnih.gov

Cell Cycle Arrest (e.g., G0/G1 Phase)

The regulation of the cell cycle is a key target in cancer therapy. There is no direct evidence to suggest that this compound can induce cell cycle arrest. Studies on other phenothiazine derivatives have shown varied effects, with some inducing a G0/G1 phase arrest in certain cancer cell lines.

Induction of Apoptosis (Caspase Activation, Bcl-2/Bax Modulation, PARP Cleavage)

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a primary mechanism of many anticancer agents. While some phenothiazines have been shown to induce apoptosis through various mechanisms, there are no specific studies demonstrating that this compound initiates this process.

Caspase Activation: The activation of the caspase cascade is a central event in apoptosis. ijbs.comnih.govphyschemres.org No studies have reported on the ability of this compound to activate initiator or effector caspases.

Bcl-2/Bax Modulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in regulating the intrinsic pathway of apoptosis. Computational studies have suggested that phenothiazine structures can interact with the anti-apoptotic protein Bcl-2, but this has not been experimentally verified for this compound.

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. There is no information available on whether treatment with this compound leads to PARP cleavage in any cell type.

| Apoptotic Marker | Finding for this compound |

| Caspase Activation | No data available |

| Bcl-2/Bax Ratio Modulation | No data available |

| PARP Cleavage | No data available |

An Examination of the Biological Mechanisms of this compound

The following article details the known and theoretical mechanisms of biological action for the chemical compound this compound, structured according to established cellular and molecular biology pathways. The information is based on current scientific understanding of the compound's broader chemical class and the fundamental roles of these biological pathways.

Mechanisms of Biological Action

Cellular Processes and Pathway Interference

The integrity of the genome is maintained by a complex network known as the DNA Damage Response (DDR). This system detects DNA lesions, signals their presence, and mediates their repair. nih.govresearchgate.net One of the most severe forms of DNA damage is the double-strand break (DSB), which, if not properly repaired, can lead to cell death or genomic instability. mdpi.com Cells utilize two primary mechanisms to repair DSBs: Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ). nih.gov The DDR coordinates these repair processes with cell cycle checkpoints through the action of sensor proteins and signal-transducing kinases like ATM (Ataxia telangiectasia mutated) and ATR (Rad3-related). nih.govresearchgate.net

Compounds belonging to the phenothiazine (B1677639) class, which includes Ethyl 10H-phenothiazin-2-ylcarbamate, have been identified as inhibitors of DNA repair processes. nih.gov Research has shown that certain phenothiazine derivatives function as specific inhibitors of Tousled-like kinases (TLKs). nih.gov TLKs are crucial for chromatin assembly and the regulation of the DDR, in part by phosphorylating key proteins such as Rad9, a component of the DNA damage checkpoint. nih.gov By inhibiting TLK-mediated phosphorylation, these phenothiazine compounds can impair the recovery from DNA damage checkpoints and interfere with efficient DSB repair. nih.gov This mechanism can lead to an accumulation of unrepaired DNA damage, potentially sensitizing cancer cells to DNA-damaging therapies. nih.gov

Table 1: Key Proteins in DNA Double-Strand Break Repair

| Protein | Function in DNA Repair |

|---|---|

| ATM/ATR | Apical kinases that detect DNA damage and initiate the DDR signaling cascade. nih.gov |

| TLKs | Kinases involved in chromatin assembly and phosphorylation of DDR proteins like Rad9. nih.gov |

| Rad9 | A checkpoint protein that, when phosphorylated, participates in cell cycle arrest to allow time for repair. nih.gov |

| RAD51 | A key enzyme that mediates the strand invasion step during homologous recombination. nih.gov |

| BRCA2 | A tumor suppressor protein critical for the proper localization and function of RAD51 at sites of DNA damage. nih.gov |

Microtubules are highly dynamic polymers composed of α- and β-tubulin dimers that are essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. mdpi.com The constant transition between periods of polymerization (growth) and depolymerization (shortening) is known as dynamic instability. This process is tightly regulated and is critical for the proper segregation of chromosomes during mitosis. mdpi.com

Disruption of microtubule dynamics is a well-established mechanism for antiproliferative agents. nih.gov Compounds that interfere with this process can be broadly classified as microtubule-stabilizing or -destabilizing agents. Both types of interference can lead to a block in the G2/M phase of the cell cycle, mitotic arrest, and ultimately, apoptosis. mdpi.comnih.gov

Currently, there is no specific research data in the provided search results that directly implicates this compound in the disruption of microtubule dynamics.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a fundamental intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. johnshopkins.edunih.gov It is one of the most frequently activated signaling pathways in human cancer, making it a prime target for therapeutic intervention. nih.gov

Activation of the pathway typically begins at the cell surface with the stimulation of receptor tyrosine kinases, which in turn activate PI3K. nih.gov PI3K then phosphorylates membrane inositides to generate second messengers that recruit and activate the serine/threonine kinase Akt. mdpi.com Activated Akt has a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of protein synthesis and cell growth. nih.gov The tumor suppressor protein PTEN acts as a critical negative regulator of this pathway by dephosphorylating the lipid products of PI3K. nih.gov Dysregulation, often through mutations in PI3K or loss of PTEN, leads to constitutive pathway activation, promoting cancer cell survival and resistance to therapies. johnshopkins.edunih.gov

There is no specific research data in the provided search results that directly implicates this compound in the modulation of the PI3K/Akt/mTOR pathway.

Table 2: Core Components of the PI3K/Akt/mTOR Pathway

| Component | Role in the Pathway |

|---|---|

| PI3K | A family of lipid kinases that initiate the signaling cascade upon activation by cell surface receptors. mdpi.com |

| Akt (PKB) | A central serine/threonine kinase that phosphorylates numerous substrates to promote cell survival and growth. mdpi.com |

| mTOR | A downstream kinase that exists in two complexes (mTORC1 and mTORC2) and is a master regulator of cell growth and protein synthesis. nih.gov |

| PTEN | A tumor suppressor phosphatase that negatively regulates the pathway by opposing PI3K activity. nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that convert a wide array of extracellular stimuli into specific cellular responses. nih.gov The most extensively studied of these is the RAS-RAF-MEK-ERK pathway, also known as the ERK1/2 pathway. nih.gov This pathway plays a central role in regulating cell proliferation, differentiation, migration, and survival. creative-diagnostics.com

The cascade is typically initiated by the activation of the small GTPase Ras, which then recruits and activates RAF kinases (MAP3K). creative-diagnostics.com RAF kinases subsequently phosphorylate and activate MEK1/2 (MAP2K), which in turn are the specific kinases that phosphorylate and activate the terminal kinases, ERK1/2 (MAPK). nih.gov Once activated, ERK1/2 can translocate to the nucleus to phosphorylate and regulate a variety of transcription factors, leading to changes in gene expression that drive cellular processes. nih.govelabscience.com Aberrant activation of the ERK1/2 pathway due to mutations in genes like RAS or BRAF is a common event in many human cancers. creative-diagnostics.com

There is no specific research data in the provided search results that directly implicates this compound in the modulation of the MAPK/ERK1/2 pathway.

The Wnt signaling pathway is a highly conserved pathway that plays a critical role during embryonic development and in adult tissue homeostasis. nih.gov The canonical Wnt pathway centers on the regulation of the protein β-catenin. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." nih.gov

Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP co-receptor, this destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and act as a transcriptional co-activator with TCF/LEF family transcription factors to regulate the expression of target genes involved in cell proliferation and fate. nih.gov Aberrant activation of the Wnt pathway, often due to mutations that stabilize β-catenin, is a key driver in several cancers. nih.gov

There is no specific research data in the provided search results that directly implicates this compound in the targeting of the Wnt signaling pathway.

The Retinoic Acid (RA) signaling pathway is essential for regulating embryonic development, cell differentiation, proliferation, and apoptosis. wikipedia.org The biological effects of RA, an active metabolite of vitamin A, are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). wikipedia.org There are three subtypes of RAR (α, β, γ). wikipedia.org

RARs function by forming heterodimers with RXRs. In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes and recruits co-repressor proteins to inhibit transcription. wikipedia.org When an agonist ligand like all-trans-retinoic acid binds to RAR, it induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator proteins, thereby activating gene transcription. wikipedia.org The expression level of RARα, in particular, has been correlated with the growth inhibitory response to retinoids in certain cancer cells. nih.gov

There is no specific research data in the provided search results that directly implicates this compound in the modulation of the Retinoic Acid Receptor pathway.

Signaling Pathway Interference

p53 and Ras Modulation

There is currently no specific scientific evidence available from research studies that details the modulation of the p53 tumor suppressor protein or the Ras family of small GTPases by this compound. While phenothiazine derivatives, as a class, have been investigated for their potential anticancer properties, the direct interaction of this particular carbamate (B1207046) derivative with the p53 and Ras signaling pathways has not been a specified focus of published research. nih.gov

Membrane-Associated Mechanisms

The interaction of phenothiazine compounds with cellular membranes is a recognized aspect of their biological activity. nih.gov However, specific studies on this compound's effects on membrane properties are not available.

Plasma Membrane Integrity Disruption and Sensitization to Injury

No specific research findings are available that demonstrate that this compound disrupts plasma membrane integrity or sensitizes cells to injury. While some phenothiazines are known to have membrane-destabilizing effects, this has not been specifically documented for this compound. nih.gov

Induction of Lipid Phase Separation

Scientific literature does not currently contain studies that have investigated or demonstrated the induction of lipid phase separation in cellular membranes by this compound.

Alteration of Lipid Composition and Disruption of Lipid Rafts

There is no available research data indicating that this compound alters the lipid composition of cellular membranes or disrupts the structure of lipid rafts.

Induction of Sphingomyelin (B164518) Accumulation

The scientific literature lacks any studies reporting on the ability of this compound to induce the accumulation of sphingomyelin in cells.

Oxidative Stress Induction and Antioxidant Enzyme Inhibition

The effect of this compound on cellular oxidative balance is not well-defined in current research. While a different phenothiazine derivative, 10H-phenothiazin-2-yl-methanamine, has been shown to exhibit antioxidant properties, it is important to note that this is a different compound. physchemres.org Conversely, ethyl carbamate, a structurally different chemical, has been shown to induce oxidative stress. nih.gov There are no specific studies detailing whether this compound acts as an inducer of oxidative stress or as an inhibitor of antioxidant enzymes.

Autophagy Modulation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Research has shown that phenothiazine derivatives can significantly impact this process. nih.govnih.gov The modulation of autophagy by these compounds can occur through multiple pathways and is often dependent on the specific derivative, its concentration, and the cell type being studied. nih.govnih.gov

Studies on various phenothiazines, such as chlorpromazine (B137089), trifluoperazine (B1681574), and thioridazine, have demonstrated their ability to induce autophagy in different cancer cell lines. nih.govcell-stress.com This stimulation can be triggered through mechanisms that are either dependent on or independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and autophagy. nih.gov For instance, some phenothiazines induce autophagy by inhibiting the Akt/mTORC1 signaling pathway. cell-stress.com Others may activate autophagy through mTOR-unrelated pathways, such as the activation of AMP-activated protein kinase (AMPK). cell-stress.com

Furthermore, some phenothiazine derivatives have been shown to impair the final stages of the autophagic process, leading to a blockade of the fusion between autophagosomes and lysosomes. nih.gov This disruption of the autophagic flux has been identified as a key component of their cytotoxic effect in tumor cells. nih.gov The ability of phenothiazine derivatives to modulate autophagy has positioned them as potential candidates for drug repurposing in cancer therapy, as this modulation can sensitize tumor cells to chemotherapy and help reverse drug resistance. nih.gov Given these findings, this compound is an active subject of investigation for its potential to modulate these autophagic pathways. acs.org

Efflux Pump Inhibition and Multidrug Resistance (MDR) Reversal

A significant challenge in the treatment of bacterial infections and cancer is the development of multidrug resistance (MDR), where cells become resistant to a variety of therapeutic agents. One of the primary mechanisms behind MDR is the overexpression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, reducing their intracellular concentration and efficacy.

Phenothiazine derivatives have been identified as potent inhibitors of these efflux pumps. acs.org In bacteria such as Staphylococcus aureus, which possesses numerous chromosomally encoded MDR efflux pumps, phenothiazines can restore the activity of antimicrobial agents that are normally expelled by these pumps. scite.ai The mechanism of inhibition is considered multifactorial, potentially involving a direct interaction with the pump protein itself and a reduction in the proton motive force (PMF) that powers many of these pumps. scite.ai The combination of phenothiazines with standard antimicrobial agents often results in synergistic effects against various bacterial species. scite.ai

This inhibitory action is not limited to bacteria. Phenothiazines have also been shown to inhibit the function of eukaryotic MDR efflux pumps, such as P-glycoprotein, which is a major contributor to resistance in cancer chemotherapy. scite.ai By blocking these pumps, phenothiazine derivatives can act as resistance-modulating agents, potentially restoring the effectiveness of conventional anticancer drugs. acs.orgscite.ai This capacity for efflux pump inhibition is a key area of investigation for this compound.

Calcium Overload

Calcium ions (Ca²⁺) are critical second messengers that regulate a vast array of cellular functions. Disruptions in calcium homeostasis can lead to cellular dysfunction and, in extreme cases, cell death. Phenothiazine derivatives have been shown to interact with calcium signaling pathways, particularly by modulating the activity of calmodulin. nih.govnih.gov Calmodulin is a ubiquitous calcium-binding protein that, once activated by Ca²⁺, regulates the function of numerous target proteins, including the Ca²⁺-ATPase pump responsible for extruding calcium from the cell. nih.govnih.gov

Research has demonstrated that certain phenothiazines, like trifluoperazine, can offer protection against cellular damage induced by calcium overload. nih.gov Paradoxically, they achieve this by inhibiting calmodulin. nih.govnih.gov By binding to calmodulin in a calcium-dependent manner, these compounds prevent it from activating its target enzymes. nih.gov This inhibition can block the calmodulin-activated Ca²⁺-ATPase, which indirectly affects other calcium-dependent processes, such as stimulating calcium-dependent potassium efflux in red blood cells. nih.gov The protective effects of phenothiazines in conditions of calcium overload, such as in heart failure models, are consistent with their role as calmodulin inhibitors. scite.ainih.gov The potency of different phenothiazines in offering this protection often correlates with their strength as calmodulin inhibitors. nih.gov This interaction with calcium-dependent pathways is another significant aspect of the biological activity profile being explored for this compound. acs.org

Angiogenesis Inhibition (e.g., VEGF and MAPK Signaling Pathways)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, progression, and metastasis. mdpi.comnih.gov Inhibiting angiogenesis is therefore a key strategy in cancer therapy. mdpi.com The process is tightly regulated by a complex network of signaling molecules, with the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) system being one of the most critical regulators. nih.gov

The binding of VEGF-A to its receptor, VEGFR-2, triggers the receptor's dimerization and autophosphorylation. nih.gov This activation initiates several downstream signaling cascades that are essential for angiogenesis. nih.gov Two of the most well-studied of these are the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways. nih.gov The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, plays a role in promoting endothelial cell proliferation and migration. researchgate.net Activation of VEGFR-2 can stimulate the P38/MAPK signaling pathway, which induces changes in the cytoskeleton necessary for the formation of vascular tubes. mdpi.com

Inhibitors that target the VEGF/VEGFR axis can work in several ways. Some, like the monoclonal antibody bevacizumab, bind directly to circulating VEGF, preventing it from activating its receptor. nih.gov Others are small-molecule tyrosine kinase inhibitors that block the intracellular signaling cascade initiated by VEGFR activation. nih.gov These inhibitors can prevent the phosphorylation of VEGFR and downstream effectors like ERK, thereby suppressing endothelial cell proliferation, migration, and tube formation. researchgate.net Phytochemicals like genistein (B1671435) have been shown to exert anti-angiogenic effects by inhibiting protein tyrosine kinase activity and MAPK activation. researchgate.net Given that phenothiazine derivatives are being investigated for broad anticancer activities, their potential to inhibit angiogenesis by interfering with key signaling pathways like VEGF and MAPK is a significant area of research. acs.org

Interactive Data Table of Biological Mechanisms

| Mechanism | Description | Key Molecular Targets/Pathways | Reference |

| Autophagy Modulation | Alters the cellular process of degradation and recycling of components. Can induce or block autophagic flux. | mTOR-dependent pathways, mTOR-independent pathways (AMPK), Akt signaling. | nih.gov, cell-stress.com, nih.gov |

| Efflux Pump Inhibition | Blocks the function of membrane proteins that expel drugs from the cell, reversing multidrug resistance. | P-glycoprotein, Bacterial MDR pumps (e.g., NorA), Proton Motive Force. | scite.ai, acs.org |

| Calcium Overload | Modulates intracellular calcium signaling, often through inhibition of key regulatory proteins. | Calmodulin, Ca²⁺-ATPase. | nih.gov, nih.gov |

| Angiogenesis Inhibition | Prevents the formation of new blood vessels, crucial for tumor growth. | VEGF/VEGFR signaling, MAPK/ERK pathway, PI3K/AKT pathway. | mdpi.com, nih.gov, nih.gov |

Pharmacological Potential and Research Applications

Anti-Cancer Research Potential

Phenothiazines are increasingly being investigated as repurposed agents in cancer therapy. frontiersin.orgnih.gov Their unique chemical properties, including a hydrophobic structure, allow them to interact with cellular membranes and exhibit a range of anti-cancer effects such as inhibiting proliferation, inducing apoptosis (programmed cell death), and preventing metastasis. frontiersin.orgnih.govnih.gov

Efficacy against Diverse Cancer Cell Lines

Research has demonstrated the efficacy of various phenothiazine (B1677639) derivatives against a wide spectrum of human cancer cell lines. The anti-tumor activity is influenced by the specific chemical substitutions on the phenothiazine core structure. nih.gov For instance, fluphenazine, a well-known phenothiazine, has shown potential in reducing the viability of multiple cancer types, including those of the lung, colon, liver, brain, leukemia, ovarian, and skin. frontiersin.orgnih.gov Other studies have confirmed the cytotoxic effects of different derivatives on cervical and breast cancer cell lines. mdpi.com

One study tested a series of phenothiazine compounds against HEp-2 tumor cells and found that a trifluoromethyl derivative was particularly potent. nih.gov Another investigation involving a TEGylated phenothiazine aldehyde derivative reported significant cytotoxic activity against several cancer cell lines, as detailed in the table below. mdpi.com

| Cancer Cell Line | Cancer Type | Phenothiazine Derivative | Efficacy Noted |

| HeLa | Cervical Carcinoma | TEGylated phenothiazine aldehyde | High cytotoxicity (11% cell viability at 0.05 mM) mdpi.com |

| HepG2 | Liver Cancer | TEGylated phenothiazine aldehyde | Increased cytotoxic activity mdpi.com |

| CT-26 | Colon Carcinoma | TEGylated phenothiazine aldehyde | Increased cytotoxic activity mdpi.com |

| Various | Lung, Breast, Glioblastoma, Colorectal, Ovarian, Leukemia, Melanoma | Fluphenazine | Effective in reducing cancer cell viability frontiersin.orgnih.gov |

Sensitization of Cancer Cells to Conventional Chemotherapeutic Agents

A significant area of research is the ability of phenothiazines to sensitize cancer cells to existing chemotherapy drugs, potentially overcoming multidrug resistance. nih.gov Several phenothiazines can inhibit efflux pumps like P-glycoprotein, which cancer cells use to expel therapeutic agents, thereby restoring the efficacy of conventional drugs. iiarjournals.org

This chemosensitizing effect has been observed in various contexts:

Thioridazine has been shown to inhibit P-glycoprotein, which may help reverse resistance to chemotherapy. iiarjournals.org

Promethazine exhibited chemosensitizing activity in human breast cancer sublines when used with vincristine (B1662923) or doxorubicin (B1662922). mdpi.com

Fluphenazine , in combination with simvastatin, could enhance sensitivity to doxorubicin in colon adenocarcinoma cell lines. mdpi.com

These findings suggest that phenothiazines could be used as adjuvant therapy to lower the required dosage of chemotherapeutic drugs, potentially reducing their side effects. iiarjournals.org

Repurposing Strategies for Established Phenothiazines in Oncology

Drug repurposing—finding new uses for existing approved drugs—is a promising strategy in oncology because it can accelerate the development of new treatments with established safety profiles. frontiersin.orgnih.gov Phenothiazines are prime candidates for repurposing due to their known pharmacological properties and their multifaceted effects on cancer cells, including the disruption of membrane integrity, induction of apoptosis, and inhibition of metastasis. frontiersin.orgnih.govnih.gov

The potential of phenothiazines as repurposed anticancer agents is supported by their ability to:

Inhibit cancer cell proliferation and disrupt the cell cycle. frontiersin.orgnih.gov

Induce programmed cell death (apoptosis). frontiersin.orgnih.gov

Enhance the sensitivity of tumors to chemotherapy. frontiersin.orgnih.gov

Offer palliative benefits for chemotherapy side effects like nausea, due to their antiemetic properties. mdpi.com

This strategy of using established drugs as adjuvants in cancer treatment is considered a viable path toward developing more effective combination therapies. iiarjournals.org

Preclinical In Vivo Models

The anti-cancer potential of phenothiazine derivatives has been validated in preclinical in vivo models. Research involving new derivatives has reported promising results, with one study noting a tumor inhibition of approximately 70% in an animal model. mdpi.com While specific studies on zebrafish embryos or tumor xenografts for Ethyl 10H-phenothiazin-2-ylcarbamate are not available, the positive results from in vivo studies on other phenothiazine compounds encourage further investigation into this class of molecules. mdpi.com The development of new mouse models for lymphomas has also been crucial in testing the combination of phenothiazine-related enzyme inhibitors with immunotherapies, showing enhanced tumor reduction compared to immunotherapy alone. cornell.edu

Anti-Microbial Research Potential

In addition to their anti-cancer properties, phenothiazines have demonstrated notable anti-microbial activity. Research indicates that these compounds possess inherent antibacterial and efflux inhibitory properties, making them potential tools to combat drug-resistant infections. nih.gov

Antibacterial Activity (Gram-positive and Gram-negative bacteria, MRSA, Staphylococcus aureus, Escherichia coli, Vibrio cholerae)

Phenothiazine derivatives have shown a broad spectrum of antibacterial action, with efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Their mode of action often involves disrupting the bacterial cell membrane. nih.gov

Studies have highlighted the activity of phenothiazines against several key pathogens:

Escherichia coli : Certain phenothiazine derivatives have displayed potent antibacterial effects against E. coli. nih.gov

Staphylococcus aureus : The antibacterial effects of phytochemicals are often tested against S. aureus, a common pathogen. nih.gov

Vibrio cholerae : This gram-negative bacterium is the causative agent of cholera. nih.gov Plant-derived compounds related in mechanism have been tested for their ability to impair V. cholerae growth and virulence. mdpi.com

The ability of phenothiazines to act as efflux pump inhibitors is also relevant in this context, as this mechanism can restore the effectiveness of conventional antibiotics against resistant bacterial strains. nih.gov

| Organism Type | Example Species | Phenothiazine Activity |

| Gram-negative bacteria | Escherichia coli | Potent antibacterial activity demonstrated nih.govnih.gov |

| Gram-negative bacteria | Vibrio cholerae | A target for novel antibacterial agents nih.govmdpi.com |

| Gram-positive bacteria | Staphylococcus aureus | A common target for antimicrobial research nih.gov |

Mycobactericidal Activity (Mycobacterium tuberculosis, Mycobacterium avium complex)

The phenothiazine scaffold is a recognized pharmacophore with demonstrated activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. ekb.egresearchgate.net Research has shown that certain phenothiazine derivatives, such as chlorpromazine (B137089) and thioridazine, exhibit in vitro and in vivo activity against both replicating and dormant Mtb. rhhz.net The mechanism is believed to involve the inhibition of the type II NADH:quinone oxidoreductase (Ndh), a crucial component of the mycobacterial respiratory chain. wisdomlib.org

Studies have explored synthesizing analogs of psychotropic phenothiazines to optimize their antitubercular effects while minimizing binding to dopamine (B1211576) and serotonin (B10506) receptors, which is associated with their antipsychotic effects. nih.gov In one such study, the most active compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 2 to 4 µg/mL against M. tuberculosis H37Rv. nih.govresearchgate.net The variation in substitutions on the phenothiazine nucleus significantly influences the compound's activity, indicating that the core structure is key to its anti-TB properties. ekb.egrhhz.net This has prompted ongoing research into creating new derivatives with higher efficacy and lower toxicity. rhhz.net While specific data for this compound is not extensively detailed in the literature, its core structure suggests potential relevance in this therapeutic area.

The Mycobacterium avium complex (MAC) is another group of nontuberculous mycobacteria against which disinfectants and antiseptics are evaluated for mycobactericidal activity, often using Mycobacterium avium as a test species. nih.gov The search for effective agents against these infections is a critical area of public health. nih.gov

Table 1: Antitubercular Activity of Representative Phenothiazine Analogs against M. tuberculosis H37Rv

| Compound | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Analog 1 | 2 | nih.gov |

| Analog 2 | 4 | nih.gov |

| Chlorpromazine | 5-20 | rhhz.net |

| Thioridazine | 5-20 | rhhz.net |

Antifungal Activity

Phenothiazine derivatives have demonstrated notable antifungal properties. nih.govresearchgate.net The activity of this chemical class against Cryptococcus neoformans and Candida albicans was first characterized decades ago. nih.gov More recent research has focused on repurposing these compounds, optimizing the phenothiazine scaffold to enhance antifungal efficacy while reducing potential side effects. nih.gov

A systematic study of trifluoperazine (B1681574) derivatives revealed that modifications could lead to improved anti-cryptococcal activity with reduced affinity for the neuroreceptors responsible for undesired neurological effects. nih.gov The mechanism of antifungal action for phenothiazines appears to be correlated with calmodulin antagonism. nih.gov Notably, derivatives that showed improved potency against C. neoformans also exhibited enhanced activity against drug-resistant C. albicans. nih.gov Furthermore, the carbamate (B1207046) moiety, present in this compound, is a key structural feature in many fungicidal compounds, known for its rapid environmental degradation and broad-spectrum activity. nih.gov

Table 2: Antifungal Activity of Trifluoperazine and Its Derivatives

| Compound | MIC against C. neoformans (µg/mL) | MIC against C. albicans SC5314 (µg/mL) | Reference |

|---|---|---|---|

| Trifluoperazine | >32 | >32 | nih.gov |

| Derivative 17d | 8 | 8 | nih.gov |

| Derivative 17e | 8 | 8 | nih.gov |

Antiviral Activity

The phenothiazine scaffold has been identified as a promising starting point for the development of novel antiviral agents. wisdomlib.orgnih.gov Research has shown that various derivatives possess activity against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV-2). wisdomlib.org

In a recent study, forty-one new phenothiazine derivatives were synthesized and evaluated for their inhibitory activity against the tobacco mosaic virus (TMV), a notoriously difficult-to-control plant virus. nih.gov One compound, designated A8, demonstrated significantly higher protective activity than the commercial controls Ningnanmycin and Ribavirin. nih.gov The mechanism of action for this derivative was twofold: it directly inhibited viral replication by disrupting the self-assembly process of the virus and also induced a defense response in the host plant by increasing the activity of defense-related enzymes. nih.gov This dual-action mechanism highlights the potential of the phenothiazine framework in creating effective antiviral agents. nih.gov

Table 3: Antiviral Activity of Phenothiazine Derivative A8 against Tobacco Mosaic Virus (TMV)

| Compound | Half-Maximal Effective Concentration (EC₅₀, µg/mL) | Reference |

|---|---|---|

| Compound A8 | 115.67 | nih.gov |

| Ningnanmycin (Control) | 271.28 | nih.gov |

| Ribavirin (Control) | 557.47 | nih.gov |

Strategies for Overcoming Bacterial Drug Resistance

A critical area of research where phenothiazines have shown immense promise is in combating bacterial multidrug resistance (MDR). nih.gov Bacteria often develop resistance by utilizing efflux pumps, which are membrane proteins that actively expel antibiotics from the cell before they can reach their target. nih.govmdpi.com

Phenothiazines, including chlorpromazine and thioridazine, have been shown to inhibit the activity of these efflux pumps. nih.govnih.gov By disrupting the bacterial membrane and the energy source for these pumps, phenothiazines can restore the efficacy of conventional antibiotics. nih.gov This synergistic activity allows for the potential reduction of antibiotic dosages. nih.govresearchgate.net For example, phenothiazines have been shown to work in concert with antibiotics like ampicillin, ciprofloxacin, and penicillin against resistant strains of Staphylococcus aureus and Escherichia coli. nih.govnih.gov Beyond pump inhibition, some phenothiazines also possess plasmid-curing abilities, meaning they can eliminate the genetic material that carries antibiotic resistance genes from bacterial cells. nih.govresearchgate.net

Photodynamic Therapy Applications (Cationic Phenothiazinium Dyes)

Photodynamic therapy (PDT) is a therapeutic approach that combines a non-toxic photosensitizer dye with harmless visible light to generate reactive oxygen species that kill pathogenic cells. Cationic phenothiazinium dyes, such as Methylene (B1212753) Blue and Toluidine Blue O, are prominent photosensitizers used in antimicrobial PDT. These dyes are capable of inactivating a broad range of Gram-positive and Gram-negative bacteria as well as fungal cells.

The positive charge on these molecules facilitates their binding to and penetration of microbial cells. Once inside and activated by light of a specific wavelength (typically in the red region, 620-660 nm), they become excited and transfer energy to molecular oxygen, creating singlet oxygen and other free radicals that cause fatal damage to the cell. nih.gov Research has also suggested that the effectiveness of these phenothiazinium-based photosensitizers can be enhanced by using them in combination with inhibitors of multidrug resistance (MDR) pumps, as these pumps can actively expel the dyes from the bacterial cells.

Neuropharmacological and Neurodegenerative Disease Research

Potential for Alzheimer's Disease Treatment via Cholinesterase Inhibition

The phenothiazine scaffold is being actively explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govnih.govresearchgate.net A key therapeutic strategy for Alzheimer's is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com A deficiency in acetylcholine is a consistent finding in Alzheimer's patients and contributes to cognitive decline. nih.gov

Phenothiazine derivatives have been identified as potent cholinesterase inhibitors, with a particular selectivity for BuChE. nih.govmdpi.com The presence of a carbamate functional group, as in this compound, is noteworthy, as this moiety is also present in the approved Alzheimer's drug Rivastigmine. mdpi.com Researchers have focused on synthesizing N-10-carbonyl phenothiazine derivatives, including amides and carbamates, to develop potent cholinesterase inhibitors. mdpi.com A significant advantage of this line of research is the ability to create derivatives that retain high inhibitory potency while having minimal interaction with other neurotransmitter receptors (like dopamine receptors), thereby avoiding the antipsychotic side effects associated with older phenothiazines. nih.gov Computational docking studies have been used to design and screen novel phenothiazine analogs for their binding affinity to the AChE enzyme, with some designed compounds showing predicted binding scores superior to standard drugs like Donepezil. nih.govresearchgate.net

Table 4: Computational Docking Scores of Designed Phenothiazine Analogs against Acetylcholinesterase (PDB ID: 4EY7)

| Compound | Glide Score (kcal/mol) | Reference |

|---|---|---|

| Designed Analog 1 | -13.42 | nih.govresearchgate.net |

| Designed Analog 2 | -8.43 | nih.govresearchgate.net |

| Donepezil (Standard) | -16.99 | nih.govresearchgate.net |

Neuroprotective Effects (e.g., in Ischemic Stroke Models)

While direct studies on the neuroprotective effects of this compound are not prominent in current literature, the phenothiazine scaffold is a subject of significant interest in neuroprotection research, particularly for conditions like ischemic stroke. explorationpub.com An ischemic stroke triggers a cascade of detrimental biochemical and molecular events, including excitotoxicity, oxidative stress, and inflammation, which lead to irreversible neuronal damage. researchgate.netnih.gov Neuroprotective agents aim to counteract these processes. explorationpub.comresearchgate.net

The potential for phenothiazine derivatives in this area is linked to their antioxidant and anti-inflammatory activities. For example, unsubstituted phenothiazine (PTZ) has shown potent free radical scavenging capabilities and confers neuroprotection in experimental models of Parkinson's disease by preserving mitochondrial function and reducing oxidative damage. nih.gov Another well-known phenothiazine, methylene blue, can penetrate the blood-brain barrier and is noted for its ability to reduce oxidative stress, a key factor in the pathology of several neurodegenerative diseases. news-medical.net Research on other derivatives has demonstrated the promotion of neurite outgrowth and protection against neuronal cytotoxicity, further highlighting the neuroprotective potential of this chemical class. nih.gov

Given that this compound shares the core phenothiazine structure, it represents a candidate for investigation in neuroprotection. Future research could explore its efficacy in ischemic stroke models, focusing on its ability to mitigate oxidative stress and inflammation-induced neuronal injury.

| Related Compound | Observed Neuroprotective Effect | Experimental Model |

| Unsubstituted Phenothiazine (PTZ) | Preserved neuronal integrity, reduced protein thiol oxidation, protected dopamine neurons. nih.gov | Rotenone model of Parkinson's disease in rats. nih.gov |

| Methylene Blue | Reduces oxidative stress, promotes clearance of tau proteins. news-medical.net | General research on neurological disorders. news-medical.net |

| Phenothiazine-derived HDAC inhibitors | Promoted neurite outgrowth with no neuronal cytotoxicity. nih.gov | Cellular models for Alzheimer's disease. nih.gov |

Modulation of Specific Neurotransmitter Systems

The phenothiazine class of compounds is historically recognized for its profound effects on neurotransmitter systems, a property that underpins its use in psychiatry. wikipedia.orgnih.gov These drugs are known to interact with a wide array of receptors, including dopamine, serotonin, histamine (B1213489), and acetylcholine receptors. youtube.comnih.gov The primary mechanism for the antipsychotic effects of many phenothiazine drugs is the blockade of D2 dopamine receptors in the brain's mesolimbic and mesocortical pathways. youtube.comjohnshopkins.edu

This interaction is highly structure-dependent. For instance, the substituent at the 2-position of the phenothiazine ring can significantly influence the compound's conformation and its ability to mimic dopamine, thereby affecting its receptor binding potency. johnshopkins.edu Beyond dopamine, phenothiazines can also block muscarinic acetylcholine receptors, leading to anticholinergic effects, and H1 histamine receptors, resulting in sedative and antiemetic properties. youtube.com

Although specific studies detailing the interaction of this compound with neurotransmitter systems have not been identified, its structure suggests a potential for such activity. The presence of the carbamate group at the 2-position makes it a molecule of interest for investigating novel receptor binding profiles. A derivative, Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl] carbamate, is utilized as a precursor in the development of antipsychotic and antidepressant drugs, which strongly implies that the core structure of the target compound is suitable for interacting with neurochemical targets.

Anti-Inflammatory Research Potential

The phenothiazine scaffold is associated with significant anti-inflammatory potential. researchgate.netnih.gov Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX-1 and COX-2) and the production of signaling molecules such as prostaglandins (B1171923) and cytokines. nih.govmdpi.com The COX-2 enzyme, in particular, is induced during inflammation and is a key target for anti-inflammatory drugs. nih.govnih.gov

Research into various phenothiazine derivatives has demonstrated notable anti-inflammatory activity. In one study, certain novel heterocyclic derivatives of phenothiazine showed anti-inflammatory effects comparable to or greater than the standard drug phenylbutazone (B1037) in a carrageenan-induced edema model in rats. nih.gov The mechanism for such compounds may involve the inhibition of inflammatory mediators. researchgate.net For instance, some COX inhibitors exert their effects by blocking the NF-κB pathway, which in turn prevents the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.govmdpi.com